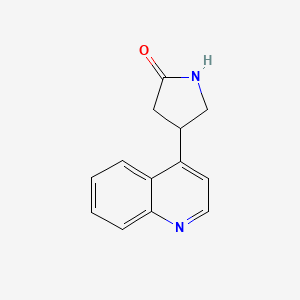

4-(Quinolin-4-yl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-quinolin-4-ylpyrrolidin-2-one |

InChI |

InChI=1S/C13H12N2O/c16-13-7-9(8-15-13)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9H,7-8H2,(H,15,16) |

InChI Key |

GIHQZLDYZSBGBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Quinolin 4 Yl Pyrrolidin 2 One Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H NMR, ¹³C NMR, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-(Quinolin-4-yl)pyrrolidin-2-one analogues, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, while 2D NMR techniques establish connectivity between different parts of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative would exhibit characteristic signals for both the quinoline (B57606) and pyrrolidinone ring systems. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns depend on the substitution pattern of the quinoline core. The protons of the pyrrolidinone ring, being aliphatic, resonate in the upfield region. The methine proton at the C4 position, being adjacent to the quinoline ring, would likely appear as a multiplet. The methylene (B1212753) protons at C3 and C5, and the N-H proton of the lactam would also show distinct signals. For instance, in related pyrrolidinyl-piperidine systems, the proton chemical shifts are sensitive to solvent effects and conformational changes. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The quinoline ring system would display several signals in the aromatic region (δ 120-150 ppm), with the carbon atoms attached to nitrogen appearing at a more downfield chemical shift. The carbonyl carbon of the pyrrolidinone ring is a key diagnostic signal, typically appearing in the highly deshielded region of the spectrum (δ 170-180 ppm). The aliphatic carbons of the pyrrolidinone ring would resonate at higher field strengths. For example, in pyrrolidine (B122466) itself, the carbon atoms resonate at approximately δ 47.1 and 25.7 ppm. chemicalbook.com

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the quinoline and pyrrolidinone fragments. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. Such 2D NMR analysis has been effectively used to determine the structure of complex quinoline alkaloids and other heterocyclic systems. researchgate.netnih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline H-2 | 8.5 - 8.8 | 148 - 152 |

| Quinoline H-3 | 7.3 - 7.6 | 120 - 124 |

| Quinoline H-5/H-8 | 7.8 - 8.2 | 127 - 131 |

| Quinoline H-6/H-7 | 7.5 - 7.8 | 125 - 129 |

| Pyrrolidinone H-3 | 2.5 - 2.9 | 35 - 45 |

| Pyrrolidinone H-4 | 3.5 - 4.0 | 40 - 50 |

| Pyrrolidinone H-5 | 3.2 - 3.6 | 45 - 55 |

| Pyrrolidinone N-H | 7.0 - 8.0 | - |

| Pyrrolidinone C=O | - | 170 - 180 |

Note: These are predicted values based on data from similar structures and may vary depending on the specific analogue and solvent used.

Infrared (IR) and Mass Spectrometry (MS) Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactam (pyrrolidinone) ring is expected in the region of 1650-1700 cm⁻¹. researchgate.net The N-H stretching vibration of the lactam would appear as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of absorptions in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the two ring systems, leading to ions corresponding to the quinoline and pyrrolidinone moieties. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula. rsc.org Infrared ion spectroscopy (IRIS) is an advanced technique that combines mass spectrometry with infrared spectroscopy to provide detailed structural information on mass-selected ions, which can be particularly useful for distinguishing between isomers. nih.gov

Interactive Data Table: Characteristic Spectroscopic Data

| Technique | Feature | Expected Range/Value |

| IR | C=O Stretch (Lactam) | 1650-1700 cm⁻¹ |

| IR | N-H Stretch (Lactam) | 3200-3400 cm⁻¹ |

| IR | Aromatic C=C/C=N Stretch | 1450-1620 cm⁻¹ |

| MS | Molecular Ion Peak (M⁺) | Corresponds to Molecular Weight |

| MS/MS | Fragmentation | Cleavage at the quinoline-pyrrolidinone bond |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and details of intermolecular interactions.

X-ray diffraction studies on analogues reveal important conformational details. The quinoline ring system is generally found to be planar. iucr.org In contrast, the five-membered pyrrolidinone ring typically adopts a non-planar conformation to minimize steric strain. Common conformations for the pyrrolidinone ring are the "envelope" or "twist" (or "half-chair") forms. iucr.org For instance, in the crystal structure of 1-[6-Chloro-2-(phenanthren-9-yl)quinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring adopts a twisted conformation. iucr.org The degree of puckering in the pyrrolidinone ring can be quantified by puckering parameters.

The way molecules pack in the solid state is governed by intermolecular forces. In the crystal lattice of this compound analogues, hydrogen bonding is a significant interaction. The N-H group of the pyrrolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or chains. Weaker C-H···O hydrogen bonds, where a C-H group from the quinoline or pyrrolidinone ring interacts with the carbonyl oxygen of a neighboring molecule, are also commonly observed and play a crucial role in stabilizing the crystal packing. iucr.orgnih.gov These interactions can lead to the formation of two- or three-dimensional networks in the crystal.

Interactive Data Table: Crystallographic Parameters for a Hypothetical this compound Analogue

| Parameter | Description | Typical Value/Observation |

| Quinoline Ring Conformation | Planarity of the bicyclic system | Generally planar |

| Pyrrolidinone Ring Conformation | Puckering of the five-membered ring | Envelope or Twist conformation iucr.org |

| Primary Intermolecular Interaction | Hydrogen bonding | N-H···O hydrogen bonds forming dimers or chains |

| Secondary Intermolecular Interaction | Weaker hydrogen bonding | C-H···O interactions contributing to a 2D or 3D network iucr.orgnih.gov |

| Dihedral Angle | Angle between quinoline and pyrrolidinone planes | 40-90° (highly dependent on substituents) iucr.orgnih.gov |

Computational and Theoretical Investigations of 4 Quinolin 4 Yl Pyrrolidin 2 One Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of 4-(quinolin-4-yl)pyrrolidin-2-one derivatives. acs.orgphyschemres.org These methods provide detailed information on molecular structure, stability, and reactivity.

DFT calculations are used to optimize the molecular geometry of quinoline (B57606) and pyrrolidinone derivatives, ensuring that the resulting three-dimensional structure represents a true energy minimum. acs.orgnih.govresearchgate.net This optimized geometry is the foundation for all further computational studies. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic and thermodynamic stability of a compound. physchemres.org A smaller energy gap suggests higher reactivity. physchemres.org

Further analyses such as Molecular Electrostatic Potential (MEP) surfaces, Average Local Ionization Energy (ALIE), and Fukui functions help to predict how these molecules will interact with biological macromolecules. arabjchem.org The MEP surface maps the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). acs.orgarabjchem.org ALIE surfaces indicate the sites where electrons are least tightly bound, offering a more precise prediction of electrophilic attack locations than MEP. arabjchem.org These computational insights are vital for understanding reaction mechanisms and the nature of intermolecular interactions. nih.gov

| Fukui Functions | Reactivity Descriptor | Identifies the most electrophilic and nucleophilic sites within the molecule. | arabjchem.org |

**4.2. Molecular Modeling and Simulation Studies

Molecular modeling and simulations build upon quantum chemical calculations to explore the dynamic behavior of this compound derivatives and their interactions with biological systems.

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is performed to identify the most stable, low-energy conformations of a molecule that are likely to exist under physiological conditions. nih.gov Techniques such as systematic or stochastic conformational searches are used to explore the rotational freedom around single bonds, generating a wide range of possible shapes. acs.orgnih.gov

The results of this analysis can be visualized as an energy landscape, a multi-dimensional surface where the molecule's potential energy is plotted against its conformational coordinates. nih.gov The valleys on this landscape correspond to stable or metastable conformations. nih.gov By identifying the global energy minimum and other low-energy conformers, researchers can select the most relevant shapes for subsequent docking and simulation studies. acs.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov For derivatives of this compound, docking studies are essential for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. arabjchem.orgnih.gov

These simulations have been used to explore the binding of quinoline-pyrrolidinone scaffolds to a variety of targets, including:

Cancer-related proteins like the kinesin Eg5 protein and the androgen receptor (AR). acs.orgnih.gov

Viral proteins , such as the RNA-dependent RNA polymerase of the influenza virus. semanticscholar.org

Enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov

Bacterial efflux pumps , such as NorA in Staphylococcus aureus. nih.gov

Docking results provide a binding score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts between the ligand and specific amino acid residues in the protein's active site. acs.orgnih.govsemanticscholar.org For instance, studies on a pyrrolidinone-based Selective Androgen Receptor Modulator (SARM) showed critical hydrogen bonding with residues Asn705 and Arg752 of the androgen receptor. acs.org

Table 2: Examples of Ligand-Protein Docking for Quinoline-based Compounds

| Compound Type | Protein Target | Key Interacting Residues | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| Quinoline-pyrrolidinone SARM | Androgen Receptor (AR) | Asn705, Arg752, Thr877 | Hydrogen Bonding | acs.org |

| 4-[(Quinolin-4-yl)amino]benzamide | Influenza RdRp (PA-PB1) | TRP706, LYS643 | Pi-Pi Stacking, Salt Bridge | semanticscholar.org |

| Quinine | AKR1B10 | Tyr49, Tyr210, Lys22 | Pi-Pi Stacking, Hydrogen Bonding | nih.gov |

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation and refine the understanding of binding interactions. acs.orgnih.gov

MD simulations are performed on the most promising ligand-protein complexes identified through docking. acs.org The stability of the complex is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., 50 to 100 nanoseconds). acs.orgnih.gov A stable RMSD value indicates that the ligand remains securely bound in the active site. acs.org Further analysis using Root-Mean-Square Fluctuation (RMSF) can identify which parts of the protein are flexible and which are stabilized by the ligand. acs.org Advanced calculations like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.org For this compound derivatives, QSAR models are invaluable for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts. nih.gov

To build a QSAR model, a set of compounds with known activities is required. researchgate.net For each compound, a variety of molecular descriptors are calculated, which can be constitutional, topological, geometric, or electronic in nature. nih.govmdpi.com A mathematical equation is then generated that links these descriptors to the observed activity. semanticscholar.org

A study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified descriptors like the Principal Component Regression (PCR) and the 3D-MoRSE descriptor (JGI4) as being crucial for their antiarrhythmic activity. nih.gov For other quinoline series, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. mdpi.com These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties should be modified to enhance activity, providing a clear roadmap for designing more potent compounds. mdpi.com

In Silico Prediction of Preclinical Pharmacological Profiles (e.g., Absorption, Distribution, Metabolism in research models)

Before a compound can become a drug, it must possess a favorable pharmacological profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). iapchem.org Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures. iapchem.org Numerous computational models have been developed to predict the ADME properties of compounds like this compound derivatives directly from their structure. nih.govnih.gov

These in silico models can predict a wide range of properties, including:

Absorption: Parameters like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2).

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. arabjchem.org

For various quinoline and quinazolinone derivatives, in silico ADME predictions have been used to assess their potential as drug candidates, ensuring that they possess the necessary physicochemical properties to reach their target in the body and exert a therapeutic effect. arabjchem.orgnih.govresearchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quinine |

| Quinidine |

| 4'-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2'-(trifluoromethyl)benzonitrile |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one |

| 4-[(Quinolin-4-yl)amino]benzamide |

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine |

| Quinolin-4(1H)-one |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one |

Preclinical Biological Evaluation and Mechanistic Studies of 4 Quinolin 4 Yl Pyrrolidin 2 One Analogues

Enzyme Inhibition and Modulation Studies

Fibroblast Activation Protein (FAP) Inhibition and Selectivity

Analogues based on the N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold have been identified as a highly promising class of Fibroblast Activation Protein (FAP) inhibitors. nih.govnih.gov FAP is a serine protease that plays a significant role in tissue remodeling associated with tumor growth and fibrosis. nih.govnih.gov The development of these inhibitors stemmed from the need for compounds with high selectivity against closely related dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP), a challenge that had not been fully met by previous inhibitors. nih.govnih.gov

Research into this class of compounds has demonstrated that the N-(4-quinolinoyl)glycyl-(2-cyanopyrrolidine) scaffold can produce inhibitors with low nanomolar FAP affinity. nih.govresearchgate.net For instance, the lead compound UAMC-1110 (also known as FAPI-04 when modified for imaging) exhibits potent FAP inhibition with an IC50 value of 3.2 nM. researchgate.netresearchgate.net These compounds achieve remarkable selectivity, with selectivity indices often greater than 1000-fold against related enzymes such as DPPIV, DPPII, DPP9, and PREP. nih.govnih.gov This high selectivity is a crucial attribute, as off-target inhibition of other proteases can lead to undesirable side effects.

The initial discovery of the N-(4-quinolinoyl) moiety led to further optimized, quinoline-based FAP inhibitors that have been adapted for theranostic applications by allowing for radiolabeling. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have explored substitutions on the quinoline (B57606) ring and variations in the position of its nitrogen atom to optimize potency and selectivity. nih.gov For example, the N-(4-quinolinoyl) substituted compound showed approximately 60 times more affinity for FAP than the initial hit based on an N-(1-naphthoyl) scaffold. nih.gov

Aldo-keto Reductase (AKR1C3) Inhibition

The aldo-keto reductase enzyme AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, making it a significant therapeutic target. researchgate.net While most known inhibitors of AKR1C3 are carboxylic acids, research has identified a series of non-carboxylate inhibitors based on a (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold that demonstrate potent and isoform-selective inhibition of AKR1C3. researchgate.net These compounds, containing the pyrrolidin-2-one core present in 4-(quinolin-4-yl)pyrrolidin-2-one, have shown inhibitory potencies in the sub-100 nM range. researchgate.net

Structure-activity relationship studies revealed that while the 2-pyrrolidinone (B116388) ring does not directly interact with the key residues in the enzyme's active site, variations in its position or electronic nature can significantly diminish activity. researchgate.net This suggests the pyrrolidinone moiety plays a crucial role in correctly orienting the molecule for effective inhibition.

Separately, studies on isoquinoline (B145761) alkaloids have shown that this scaffold, which is structurally related to quinoline, can also produce potent AKR1C3 inhibitors. nih.gov For instance, the isoquinoline alkaloid stylopine was identified as a potent inhibitor of recombinant AKR1C3 and was able to inhibit its activity in intact cells. nih.gov This finding, coupled with the data on pyrrolidin-2-one derivatives, suggests that a hybrid structure incorporating both quinoline and pyrrolidin-2-one motifs could be a promising strategy for developing novel AKR1C3 inhibitors.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Research has shown that quinolinone and quinoline derivatives can act as inhibitors of these enzymes. A series of novel quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were synthesized and found to exhibit strong and selective inhibition of AChE. One of the most potent compounds in this series, compound 4c, had an IC50 value of 0.16 μM for human AChE. Kinetic studies revealed a mixed-type inhibition mechanism, suggesting the compound binds to both the catalytic and peripheral anionic sites of the enzyme.

In another study, quinolinodonepezils were synthesized and evaluated, showing poor to moderate inhibitory activity against human AChE and BuChE, with IC50 values in the micromolar range. nih.gov For example, pyridonepezil compounds were found to be selective and moderately potent inhibitors of human AChE with IC50 values ranging from 0.25 to 4.57 μM. nih.gov Furthermore, benzyltetrahydroprotoberberine alkaloids, which are based on an isoquinoline structure, have also been investigated as AChE inhibitors, with some N-benzylated derivatives showing IC50 values in the range of 40-52 μM. frontiersin.org These findings collectively indicate that the quinoline and quinolinone scaffolds are viable starting points for designing cholinesterase inhibitors.

Phosphodiesterase Type 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain, and its inhibition is being explored as a treatment for neuropsychiatric disorders like schizophrenia. mdpi.comfrontiersin.org Research into PDE10A inhibitors has included quinoline-based compounds. A novel class of inhibitors was developed starting from the structure of MP-10 (2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline). nih.gov By replacing the phenoxymethyl (B101242) part of MP-10, researchers identified compound 14 (2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline), which demonstrated moderate PDE10A inhibitory activity. nih.gov

DT-Diaphorase (NQO1) Substrate Interactions

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that is overexpressed in many solid tumors. nih.govresearchgate.net This enzyme catalyzes the two-electron reduction of quinones, a property that can be exploited for cancer therapy. nih.gov Instead of acting as inhibitors, certain quinoline derivatives function as substrates for NQO1, leading to their bioreductive activation.

Studies have shown that hybrid compounds containing a 1,4-quinone moiety linked to a quinoline are suitable substrates for NQO1. researchgate.net The enzymatic assay, which measures the oxidation of NADPH, confirmed that these hybrids are effectively converted by NQO1. researchgate.net Similarly, quinoline-5,8-dione derivatives have been identified as excellent substrates for NQO1, leading to redox cycling and the generation of reactive oxygen species (ROS), which can be selectively cytotoxic to cancer cells overexpressing the enzyme. nih.gov The rate of enzymatic conversion by NQO1 is dependent on the specific substituents on the quinoline-dione scaffold. researchgate.net This interaction highlights a mechanism where quinoline-based compounds are not inhibiting an enzyme but are being activated by it to exert a therapeutic effect.

InhA Enzyme Inhibition in Mycobacterial Pathways

The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis (M.tb) and is the target of the frontline anti-tuberculosis drug isoniazid. nih.govnih.gov The emergence of drug-resistant M.tb strains necessitates the development of new, direct InhA inhibitors. nih.gov Research has focused on analogues bearing a pyrrolidinone or pyrrolidine (B122466) core as potential inhibitors of InhA. nih.govresearchgate.net

A series of these analogues were synthesized and evaluated for their ability to inhibit InhA and the growth of the M.tb H37Rv strain. nih.gov Interestingly, some of the compounds that were not efficient as direct InhA inhibitors in enzymatic assays were still active against whole M.tb cells, with Minimum Inhibitory Concentrations (MICs) as low as 1.4 μM. nih.govresearchgate.net This suggests that while direct InhA inhibition is one possible mechanism, these compounds may also act via other cellular targets. For one particularly active compound, screening against various mutated M.tb strains did not identify a specific target, pointing towards a potentially novel mode of action. researchgate.net The pyrrolidinone and pyrrolidine carboxamide scaffolds are recognized as a novel class of InhA inhibitors. researchgate.net

Receptor and Nucleic Acid Interaction Studies

Translocator Protein (TSPO) Ligand Binding Affinity and Selectivity

Analogues of this compound have been investigated as potential ligands for the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation. The binding affinity of these compounds is highly dependent on their structural conformation.

Modifications to the N-methyl-(quinolin-4-yl)oxypropanamide scaffold have been explored to develop leads for new radioligands for PET imaging of brain TSPO. Research has shown that while the TSPO is tolerant of substitutions on the tertiary amido group, any contraction of the quinolinyl part of the scaffold or cyclization of the tertiary amido group leads to a loss of high TSPO affinity. This highlights the sensitivity of TSPO to the spatial arrangement of the substituents on the tertiary amide in its ligands.

For instance, a methylene-tethered TSPO ligand, 1-methyl-3-[(2-phenylquinolin-4-yl)methyl]pyrrolidin-2-one, was found to have an improved lipophilic efficiency (LipE). However, other locked amide rotamers of a related ligand showed no significant binding affinity for TSPO, reinforcing the idea that the protein is highly sensitive to the spatial arrangement of the ligand's substituents. researchgate.net

Studies on N-methyl-(2-arylquinolin-4-yl)oxypropanamides, which are structurally related to this compound, have provided insights into the structure-activity relationship for TSPO binding. The binding affinities, represented by the inhibition constant (Ki), for a series of these compounds against rat brain homogenates are presented below.

Interactive Data Table: TSPO Binding Affinity of N-Methyl-(2-arylquinolin-4-yl)oxypropanamide Analogues

| Compound | Modification | Ki (nM) for rat TSPO |

|---|---|---|

| 10m | N-phenyl group | Subnanomolar |

| 10o | o-pyridinyl group instead of N-phenyl | Subnanomolar |

| 10p | m-pyridinyl group instead of N-phenyl | ~10-fold loss of affinity compared to 10o |

| 10q | p-pyridinyl group instead of N-phenyl | ~10-fold loss of affinity compared to 10p |

| 15b | Lacks pendant 2-phenyl group | Low nanomolar range |

| 15c | Lacks benzo fusion | Low nanomolar range |

DNA Interaction Mechanisms (e.g., Minor Groove Binding, Intercalation)

While specific studies on the DNA interaction mechanisms of this compound are not extensively available in public literature, the broader class of quinoline derivatives is well-known to interact with DNA through various mechanisms, including intercalation and minor groove binding.

DNA Intercalation: The planar aromatic structure of the quinoline ring is a key feature that allows many of its derivatives to function as DNA intercalating agents. researchgate.net These compounds insert themselves between the base pairs of the DNA double helix, which can lead to conformational changes in the DNA and interfere with cellular processes like replication and transcription. researchgate.net

Minor Groove Binding: Some quinoline derivatives have been shown to bind to the minor groove of DNA. This interaction is often selective for AT-rich regions. For example, alkyl-linked 4-aminodiquinolines have been identified as monofunctional intercalators with a preference for AT base pairs, suggesting that the non-intercalated quinoline ring may reside in the DNA minor groove. nih.gov Pyrrolobenzodiazepines (PBDs), which share a pyrrolidine ring with the compound of interest, are known to bind to the minor groove of DNA and form a covalent bond with guanine (B1146940) residues. nih.gov The potential for this compound analogues to act as DNA minor groove binders is an area that warrants further investigation, as these interactions can disrupt the binding of DNA-processing proteins and enzymes. nih.gov

In Vitro Cell-Based Biological Activity Assessments

Antiproliferative Activity against Diverse Human Cancer Cell Lines (e.g., melanoma, ovarian, breast, lung)

Analogues of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The potency of these compounds is often influenced by the specific substitutions on the quinoline and pyrrolidinone rings.

A series of 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives were evaluated for their antiproliferative effects. The insertion of a 4-benzo[d] researchgate.netnih.govdioxol-5-yl moiety expanded the activity to include leukemia, CNS, melanoma, renal, and breast cancer cell lines, with IG50 values in the low micromolar range. nih.gov Replacing this with a 4-(OH-di-Cl-Ph) group or adding a Cl-propyl chain at position 1 resulted in selective activity against a leukemia sub-panel. nih.gov

Another study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed that several derivatives were more potent than the reference drug erlotinib, with GI50 values ranging from 22 nM to 31 nM against a panel of four cancer cell lines. mdpi.com

Interactive Data Table: Antiproliferative Activity of Pyrrolo[3,2-c]quinoline Analogues

| Compound | Modification | Cancer Cell Line | Activity (IG50) |

|---|---|---|---|

| 4g | 4-benzo[d] researchgate.netnih.govdioxol-5-yl moiety | Leukemia, CNS, Melanoma, Renal, Breast | Low µM range |

| 4i | 4-(OH-di-Cl-Ph) group | Leukemia sub-panel (CCRF-CEM, K-562, MOLT-4, RPMI-8226, SR) | Selective activity |

| 5 | Cl-propyl chain at position 1 | Leukemia sub-panel (CCRF-CEM, K-562, MOLT-4, RPMI-8226, SR) | Selective activity |

Interactive Data Table: Antiproliferative Activity of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Analogues

| Compound Series | Number of Derivatives | Activity (GI50) | Reference Compound (Erlotinib) GI50 |

|---|---|---|---|

| 3f-j | 5 | 22 nM - 31 nM | 33 nM |

Antimicrobial Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The quinoline scaffold is a well-established pharmacophore in the development of antibacterial agents. Analogues of this compound have shown promise in combating both Gram-positive and Gram-negative bacteria.

A study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives revealed that several compounds displayed good activity against Staphylococcus albus, and specific derivatives were active against Proteus mirabilis and Escherichia coli. nih.gov Another series of novel quinoline derivatives demonstrated significant activity, with one compound showing excellent efficacy against both E. coli and S. aureus with a MIC value of 3.125 µg/ml. biointerfaceresearch.com Furthermore, the quinoline derivative HT61 has been shown to be effective in reducing the viability of S. aureus biofilms. nih.gov

Interactive Data Table: Antimicrobial Activity of 2-(6-Substituted Quinolin-4-yl)-1-alkoxypropan-2-ol Analogues

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 8c, 8d, 8e, 8g, 8k, 8o | S. albus | Good |

| 8c | P. mirabilis | Good |

| 8n | E. coli | Good |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and quinoline derivatives have emerged as a promising class of compounds.

A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Thirteen of these derivatives showed moderate to good activity, with MIC values ranging from 9.2 to 106.4 µM. nih.gov Notably, compounds 8a and 8h demonstrated activity comparable to the standard drug pyrazinamide. nih.gov The structure-activity relationship indicated that an unsubstituted quinoline with a methyl, ethyl, or n-butyl group at the ether linkage, as well as a 6-bromo quinoline with similar ether linkages, showed good antitubercular activity. nih.gov

In another study, a series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, leading to the identification of potent inhibitors of M. tuberculosis. nih.gov The compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34 ) was identified with a high potency, exhibiting an MIC90 value of 0.63-1.25 µM. nih.gov

Interactive Data Table: Antitubercular Activity of 2-(6-Substituted Quinolin-4-yl)-1-alkoxypropan-2-ol Analogues against M. tuberculosis H37Rv

| Compound | R (Substitution at pos. 6) | R1 (Alkoxy group) | MIC (µM) |

|---|---|---|---|

| 8a | H | CH3 | 14.4 |

| 8h | Br | CH3 | Comparable to Pyrazinamide |

| Series 8a-m | Various | Various | 9.2 - 106.4 |

Antiviral Properties

The quinoline nucleus is a well-established pharmacophore in the development of antiviral agents. researchgate.netnih.gov Research has shown that various quinoline derivatives exhibit significant activity against a range of viruses. researchgate.net While specific studies focusing solely on the antiviral properties of this compound are not extensively detailed in the provided results, the broader class of quinolones has been investigated for antiviral efficacy. researchgate.net For instance, certain quinolone analogues have demonstrated the ability to inhibit HIV-1 replication by interfering with the Tat-TAR interaction. researchgate.net The inherent potential of the quinoline structure to be chemically modified allows for the rational design of new compounds with optimized antiviral activities. researchgate.net

Anti-inflammatory and Anticonvulsant Potential

Quinoline derivatives have been recognized for their potential as anti-inflammatory and anticonvulsant agents. researchgate.netnih.gov Studies on various quinoline-based compounds have demonstrated their efficacy in preclinical models of inflammation and epilepsy. nih.gov For instance, certain 1,2,4-triazolo[4,3-a]quinoline derivatives have shown potent anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov One of the most active compounds in a study, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, exhibited significant anticonvulsant activity. nih.gov

Derivatives of pyrrolidin-2-one have also been investigated for their anticonvulsant properties. A study on 4-isobutylpyrrolidin-2-one (B26145) demonstrated its ability to modulate neurotransmitter levels, such as GABA, dopamine, noradrenaline, and serotonin, which are implicated in seizure control. wjpls.org Furthermore, new series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated in acute epilepsy models, with some compounds showing significant protection against seizures. mdpi.com The analgesic activity of some of these compounds, suggesting an anti-inflammatory profile, was also noted in the formalin model of tonic pain. mdpi.com

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been a subject of investigation. researchgate.net In a study involving 4-isobutylpyrrolidin-2-one in MES-induced seizure models, the compound demonstrated antioxidant properties by decreasing lipid peroxidation and increasing glutathione (B108866) levels. wjpls.org This suggests that the pyrrolidinone scaffold, in combination with other chemical moieties, can contribute to cellular protection against oxidative stress. wjpls.org

Induction of Apoptosis in Cancer Cell Lines

A significant area of research for quinoline derivatives is their anticancer activity, often mediated through the induction of apoptosis. nih.govnih.gov Numerous studies have shown that quinoline-based compounds can trigger programmed cell death in various cancer cell lines. nih.govnih.gov For example, novel quinoline-based analogues of combretastatin (B1194345) A-4 have been shown to induce apoptosis and inhibit cell migration in cancer cells. nih.gov One particular compound, 12c, was found to arrest the cell cycle at the G2/M phase, leading to apoptosis. nih.gov

Similarly, new quinoline-4-carboxamide derivatives have been demonstrated to induce apoptosis in a panel of cancer cells by targeting PDK1. nih.gov The induction of apoptosis by these compounds is a key mechanism contributing to their anti-proliferative effects. nih.gov Furthermore, some quinolone antibiotics like ciprofloxacin (B1669076) have been observed to induce apoptosis in various cancer cell lines, including those of the lung and breast. nih.gov The ability of these compounds to cause cell death is often associated with the cleavage of caspases and PARP. nih.gov For instance, the treatment of H441 lung adenocarcinoma cells with a particular anti-cancer molecule led to the cleavage of caspases 3 and 9, and PARP. nih.gov

| Compound Class | Cancer Cell Line(s) | Key Apoptotic Events |

| Quinoline-based combretastatin A-4 analogues | MCF-7, HL-60, HCT-116, HeLa | G2/M phase cell cycle arrest, apoptosis induction, inhibition of cell migration |

| Quinoline-4-carboxamide derivatives | Colorectal cancer cells | Apoptosis induction through PDK1 targeting |

| Quinolone antibiotics (e.g., Ciprofloxacin) | Lung and breast cancer cells | Induction of apoptosis |

| 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) | H441 and A549 lung adenocarcinoma | Cleavage of caspases 3/9 and PARP |

Survivin Inhibition and Selectivity in Cellular Models

Survivin, an inhibitor of apoptosis protein (IAP), is a key target in cancer therapy due to its high expression in tumors and low expression in normal tissues. nih.gov Novel selective survivin inhibitors based on a unique scaffold have been developed, with some compounds demonstrating potent anti-proliferative activity against human melanoma and colorectal cancer cells. nih.gov These inhibitors have been shown to selectively downregulate survivin expression and induce apoptosis in cancer cells. nih.gov For instance, the survivin inhibitor YM155 has been found to induce mitochondrial dysfunction, autophagy, DNA damage, and apoptosis in glioma cell lines. nih.gov

In Vivo Preclinical Pharmacological Investigations (Animal Models)

In vivo animal models are crucial for evaluating the therapeutic potential and pharmacological properties of new drug candidates before they can be considered for human trials. researchgate.netnih.govnih.gov These models allow for the assessment of a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system. nih.govnuvisan.com

Evaluation of Tumor Growth Suppression in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to assess the in vivo anticancer activity of novel compounds. nih.govresearchgate.net The ability of a compound to inhibit tumor growth in these models is a critical step in its preclinical development. nih.gov

One study investigated the in vivo efficacy of an anti-cancer molecule, CLEFMA, in a mouse xenograft model of lung cancer. nih.gov The results showed that treatment with CLEFMA led to a significant suppression of tumor growth compared to the vehicle-treated control group. nih.gov

| Treatment Group | Average Tumor Volume (Day 28) |

| Vehicle Control | 828 ± 57 mm³ |

| CLEFMA (0.2 mg·kg⁻¹) | Significantly lower than control |

| CLEFMA (0.4 mg·kg⁻¹) | Significantly lower than control |

This in vivo data, combined with in vitro findings of apoptosis induction, suggests that the tumor suppression was associated with the compound's ability to trigger programmed cell death and exert anti-inflammatory and anti-metastatic effects. nih.gov

Biodistribution and Receptor/Enzyme Targeting Studies (e.g., using PET Tracers in mouse models)

The evaluation of how this compound and its analogues distribute within a biological system and engage with their intended targets is crucial for preclinical development. Positron Emission Tomography (PET) imaging, utilizing radiolabeled tracers, stands as a key technology in these investigations, allowing for non-invasive, dynamic visualization of a drug's journey and target interaction in vivo.

While specific PET tracer studies for this compound are not detailed in the provided results, the methodology is well-established for similar heterocyclic compounds. For instance, PET probes have been developed for other quinoline-based structures, such as those targeting the Poly (ADP-ribose) polymerase (PARP) enzyme, which is often overexpressed in tumors. nih.gov A study on a pyridine-containing quinazoline-2,4(1H,3H)-dione scaffold led to the development of [⁶⁸Ga]Ga-SMIC-2001, a PET probe for imaging tumors with high PARP expression. nih.gov This probe demonstrated high tumor-to-background contrast and favorable renal clearance in xenograft mouse models. nih.gov

The general approach for such studies involves:

Radiolabeling: A synthetic analogue of the parent compound is conjugated with a positron-emitting isotope, such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). nih.govnih.gov

In Vivo Imaging: The resulting PET tracer is administered to preclinical models, typically mice bearing relevant tumor xenografts. nih.govnih.gov Intravenous delivery methods like retro-orbital (RO) or jugular vein (JV) injections are common, with studies showing comparable biodistribution results between these techniques. nih.gov

Data Analysis: Dynamic PET-CT imaging tracks the tracer's accumulation in various organs and the tumor over time. nih.gov High uptake in the tumor compared to other tissues (a high tumor-to-background ratio) suggests successful target engagement. nih.gov

These studies are critical for confirming that the drug reaches its intended site of action. For quinoline derivatives, which can target a range of receptors and enzymes, PET imaging can validate engagement with targets like somatostatin (B550006) receptors in neuroendocrine tumors or DNA gyrase in bacteria. nih.govnih.gov

Assessment of Pharmacokinetic Profiles in Preclinical Species

Pharmacokinetics (PK), the study of a drug's absorption, distribution, metabolism, and excretion (ADME), determines its concentration and persistence in the body. For quinoline-based compounds, PK profiles are assessed in preclinical species like mice and dogs to predict their behavior in humans.

Stereochemistry can play a pivotal role in the pharmacokinetic properties of quinoline derivatives. In a study of Vacquinol-1, a quinoline methanol (B129727) compound, the individual stereoisomers displayed distinct pharmacokinetic features. nih.gov This highlights the importance of evaluating enantiomerically pure compounds, as a mixture of isomers can complicate PK analysis and therapeutic effect. nih.gov

Similarly, research on a series of (4S)-7-(4-amino-2-substituted-pyrrolidinyl)quinolones demonstrated that modifications to the pyrrolidine moiety were intended to improve pharmacokinetic properties while maintaining antibacterial potency. nih.gov The pharmacokinetic profile of one of the most promising compounds from this series was evaluated in both mice and dogs. nih.gov In another instance, while some 4-hydroxy-2-oxo-1,2-dihydroquinolines showed acceptable pharmacokinetic profiles in in vivo experiments, the most active compound was noted to have high plasma protein binding, a factor that can significantly impact a drug's availability and efficacy.

A key objective in these studies is to design compounds with favorable properties, such as good oral bioavailability and appropriate half-life, to ensure sustained therapeutic concentrations at the target site. mdpi.com

Structure-Activity Relationship (SAR) and Lead Optimization of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For this compound analogues, extensive SAR and lead optimization efforts have been undertaken to improve their therapeutic index.

Systematic Chemical Modifications of the Quinoline and Pyrrolidinone Moieties

Researchers have systematically modified both the quinoline and pyrrolidinone rings to explore the chemical space and enhance desired biological activities.

Quinoline Moiety Modifications:

Substitution at C-2: Introducing substituted phenyl or thiazole (B1198619) rings at the N-1 position has been shown to be beneficial, while alkyl groups at the C-2 position were found to be more advantageous for antineoplastic activity than aryl groups. mdpi.com

Substitution at C-6 and C-7: The C-7 position is considered highly adaptable for modifications that enhance antimicrobial activity. mdpi.com Attaching 5- and 6-membered N-heterocycles like pyrrolidine or piperazine (B1678402) at this position can modulate the spectrum of activity against Gram-positive or Gram-negative bacteria, respectively. mdpi.com The introduction of a fluorine atom at the C-6 position was a significant breakthrough, markedly improving the activity spectrum of quinolin-4-ones. mdpi.com

General Synthesis Strategies: A variety of synthetic routes, including the Gould-Jacobs and Conrad-Limpach reactions, allow for the creation of a diverse library of quinolin-4-one analogues with different functionalizations. mdpi.comresearchgate.net

Pyrrolidinone/Pyrrolidine Moiety Modifications:

Substitution at C-2 of Pyrrolidine: In a series of quinolonecarboxylic acids, the 2-position of the pyrrolidine ring was utilized for substitutions aimed at improving solubility and pharmacokinetic properties. nih.gov

Stereochemistry: The absolute stereochemistry of the pyrrolidine ring has been identified as critical for maintaining potent biological activity. nih.gov

Alkylaminophenyl Moiety: In a series of potent antitumor agents, the core structure was modified to 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one. nih.gov

The table below summarizes some key modifications and their reported impact.

| Moiety Modified | Position of Modification | Type of Modification | Reported Impact |

| Quinoline | N-1 | Substituted phenyl or thiazole rings | Beneficial for overall potency mdpi.com |

| Quinoline | C-2 | Alkyl groups | Increased antineoplastic activity mdpi.com |

| Quinoline | C-6 | Fluorine atom | Significantly improved spectrum of activity mdpi.com |

| Quinoline | C-7 | Pyrrolidine ring | Increased activity against Gram-positive bacteria mdpi.com |

| Quinoline | C-7 | Piperazine ring | Increased activity against Gram-negative bacteria mdpi.com |

| Pyrrolidine | C-2 | Various substituents | To improve solubility and pharmacokinetics nih.gov |

Identification of Key Pharmacophoric Elements for Target Engagement and Biological Activity

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For quinolin-4-one based compounds, several key elements have been identified.

N-1 Substituent: A cyclopropyl (B3062369) group at the N-1 position was found to increase activity compared to an ethyl group. mdpi.com

C-3 Carboxylic Acid: For quinolonecarboxylic acids that inhibit DNA gyrase, this group is a critical part of the pharmacophore. nih.gov

C-6 Fluorine: A fluorine atom at the C-6 position is deemed necessary for strong antimicrobial activity. mdpi.com

C-7 Heterocycle: A heterocyclic ring at the C-7 position is a crucial element for enhancing antimicrobial potency and spectrum. mdpi.com

Stereochemistry: The specific 3D arrangement of atoms, particularly in substituted pyrrolidine rings, is critical for maintaining high activity, indicating that the target has a stereospecific binding pocket. nih.govnih.gov

Strategies for Enhancing Potency, Selectivity, and Preclinical Efficacy

The ultimate goal of lead optimization is to refine a molecule to maximize its therapeutic effect while minimizing off-target effects.

Halogenation: The introduction of a fluorine atom at the C-6 position of the quinoline ring is a well-established strategy that significantly enhances the potency and spectrum of antibacterial agents. mdpi.com

Heterocyclic Substitution: Modifying the C-7 position with various nitrogen-containing heterocycles, such as pyrrolidine or piperazine, has been a successful strategy to modulate the biological activity spectrum. mdpi.com For example, adding a pyrrolidine ring at C-7 can increase activity against Gram-positive bacteria. mdpi.com

Stereoselective Synthesis: Given the importance of stereochemistry for both activity and pharmacokinetics, performing stereoselective synthesis to produce a single, most active isomer is a key strategy. nih.gov This avoids issues with isomeric mixtures, leading to a more potent and predictable drug candidate. nih.gov

Prodrug Approach: To overcome challenges like poor tissue penetration due to polar groups, a prodrug strategy can be employed. mdpi.com This involves temporarily masking a problematic functional group (e.g., a carboxylic acid) through chemical modification, such as esterification, to improve bioavailability. mdpi.com

Rational Drug Design: Integrating computational modeling with synthetic chemistry allows for a more rational approach to drug design. mdpi.com By understanding the target structure, modifications can be designed to fine-tune receptor engagement and improve selectivity. mdpi.com

Future Directions and Research Perspectives for 4 Quinolin 4 Yl Pyrrolidin 2 One Research

Exploration of Novel and Sustainable Synthetic Routes

The development of new and environmentally friendly methods for synthesizing quinolinones and pyrrolidines is a significant area of future research. mdpi.comnih.gov Traditional synthesis methods often involve hazardous materials, high temperatures, and organic solvents, which have a negative environmental and economic impact. mdpi.comresearchgate.net Green chemistry approaches, such as solvent-free reactions, microwave-assisted processes, and the use of renewable feedstocks, are being explored to create more sustainable synthetic pathways. nih.govresearchgate.net For instance, the use of polyphosphoric acid (PPA) as both a solvent and an acidic catalyst allows for a one-step synthesis of quinoline (B57606) rings, simplifying the process. nih.gov Additionally, radical cyclization mediated by reagents like samarium diiodide or tributyltin hydride presents novel routes to pyrrolidine (B122466) trans-lactams. soton.ac.uk These greener methods aim to reduce waste, conserve energy, and decrease the use of hazardous substances. mdpi.com

Application of Advanced Computational Methodologies for Rational Design and Virtual Screening

Advanced computational tools are poised to revolutionize the design and discovery of 4-(Quinolin-4-yl)pyrrolidin-2-one derivatives. openmedicinalchemistryjournal.comacs.org Methodologies such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are instrumental in the rational design of new drug candidates. openmedicinalchemistryjournal.commdpi.comnih.gov These techniques allow researchers to predict how a molecule will bind to a target protein, identify new potential ligands from large databases, and understand the relationship between a molecule's structure and its biological activity. openmedicinalchemistryjournal.commdpi.com

Virtual screening can be either ligand-based, used when the 3D structure of the target is unknown, or structure-based, which relies on the known structure of the target protein. openmedicinalchemistryjournal.commdpi.com These computational approaches help in identifying promising lead compounds, optimizing their properties, and elucidating their mechanisms of action at a molecular level. acs.orgmdpi.com For example, molecular docking simulations have been used to show how quinoline-2-one derivatives can fit into the ATP binding site of kinases, interacting with key amino acids. nih.gov

Discovery and Validation of New Biological Targets and Mechanisms of Action

Identifying and validating new biological targets and understanding the mechanisms of action are crucial for the therapeutic application of this compound and its analogs. The quinoline scaffold is present in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and neuroprotective effects. nih.govmdpi.comrsc.org

Recent studies have focused on the potential of quinoline derivatives to act as multi-target inhibitors, for instance, by targeting enzymes like EGFR, BRAFV600E, and EGFRT790M in cancer. mdpi.com The antiproliferative activity of some quinoline-based compounds has been linked to the induction of apoptosis through the activation of caspases and the regulation of apoptotic proteins like Bax and Bcl-2. rsc.orgmdpi.com Furthermore, the antimicrobial properties of quinoline derivatives are often attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. rsc.org Future research will likely uncover additional targets and pathways modulated by this class of compounds.

Development of More Sophisticated In Vitro and In Vivo (Non-Human) Models for Compound Evaluation

To better predict the clinical efficacy of this compound derivatives, the development of more sophisticated preclinical models is essential. This includes the creation of advanced in vitro assays and more representative in vivo (non-human) models.

In vitro models that more closely mimic the human physiological environment are needed. For instance, the development of three-dimensional cell cultures and organoids can provide more accurate insights into a compound's activity compared to traditional two-dimensional cell cultures.

For in vivo studies, the development of robust animal models is crucial. For example, human skin reconstruction on immune-deficient mice provides a valuable platform for studying skin conditions. nih.gov Similarly, xenograft models, where human tumor cells are implanted into animals like nude mice, are used to evaluate the antitumor efficacy of new compounds. nih.gov The development of reliable in vitro-in vivo correlations (IVIVCs) is also a key objective, as this can help to predict the in vivo performance of a drug from in vitro data, potentially reducing the need for extensive animal testing. nih.gov

Potential for Derivatization Towards Selective Chemical Probes and Research Tools for Biological Systems

The derivatization of the this compound scaffold holds significant potential for the creation of selective chemical probes. researchgate.net These probes are valuable research tools for studying biological systems. researchgate.net By chemically modifying the core structure, it is possible to introduce functionalities that allow for the selective labeling and enrichment of specific biomolecules, such as proteins or metabolites. researchgate.net

For example, derivatization agents like 2-hydrazinoquinoline (B107646) (HQ) can be used for the liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes, and ketones in biological samples. nih.gov This technique enhances the detectability and chromatographic performance of these metabolites. nih.gov Similarly, the introduction of photoaffinity labels or fluorescent tags can enable the identification of a compound's binding partners and the visualization of its localization within cells. The development of such chemical probes will be instrumental in further elucidating the biological roles of the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.